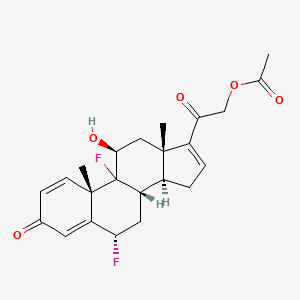
6|A,9-Difluoro-11|A,21-dihydroxy-pregna-1,4,16-triene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 6 is a chemical substance that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable compound in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Compound 6 typically involves several key steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. One common method involves the reaction of an organic halide with a metal to form a metal-carbon bond, followed by further reactions to introduce additional functional groups . The reaction conditions often require controlled temperatures, pressures, and the presence of solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of Compound 6 is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors, which allow for precise control over reaction parameters and efficient production . The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Compound 6 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which interact with reagents under controlled conditions .
Common Reagents and Conditions
Common reagents used in the reactions of Compound 6 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Compound 6 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols . Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of products.
科学的研究の応用
Compound 6 has a wide range of applications in scientific research, spanning multiple disciplines:
作用機序
The mechanism of action of Compound 6 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes . The pathways involved often include signal transduction cascades and metabolic pathways, which are critical for maintaining cellular function .
類似化合物との比較
Similar Compounds
Compound 6 can be compared to other similar compounds, such as Compound 7 and Compound 8, which share structural similarities but differ in their functional groups and reactivity .
Uniqueness
What sets Compound 6 apart is its unique combination of stability and reactivity, which allows it to participate in a wide range of chemical reactions while maintaining its structural integrity . This makes it a versatile tool in both research and industrial applications.
特性
分子式 |
C23H26F2O5 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
[2-[(6S,8S,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3/t14-,16-,18-,20-,21-,22-,23?/m0/s1 |
InChIキー |
YXASFOVLXBFEEU-TUWVZIBTSA-N |
異性体SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C |
正規SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

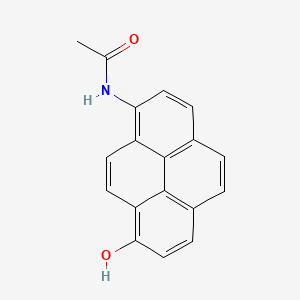
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
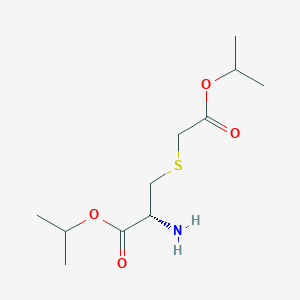
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)

![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)

![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
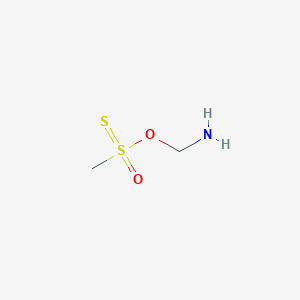
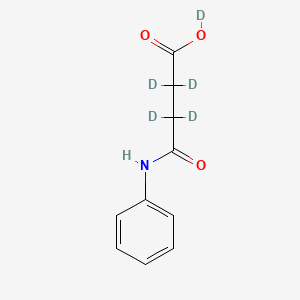
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)
